

A Technical Guide to 3-Amino-1-propanol-d4 for Research Applications

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Compound of Interest

Compound Name: 3-Amino-1-propanol-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-Amino-1-propanol-d4**, a deuterated analog of 3-Amino-1-propanol. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Core Compound Properties

Property	Value
Chemical Name	3-Amino-1-propanol-d4
CAS Number	173547-44-9[1]
Molecular Formula	C ₃ H ₅ D ₄ NO[1]
Molecular Weight	Approximately 79.14 g/mol [1]

Commercial Suppliers and Product Specifications

3-Amino-1-propanol-d4 is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. While specific quantitative data such as purity and isotopic enrichment can vary by batch and should be confirmed with the supplier via a Certificate of Analysis (CoA), the following table summarizes key information from prominent vendors.

Supplier	Product Name	Catalog Number (Example)	Available Pack Sizes (Example)	Stated Purity/Notes
RXN Chemicals	3-Amino-1-Propanol-d4	-	Bulk and custom quantities	High-purity pharmaceutical impurity standard, ICH Q3A/Q3B-compliant.[1]
MedChemExpress	3-Amino-1-propanol-d4	HY-W010533	1 mg, 5 mg, 10 mg	For research use only.[2]
Santa Cruz Biotechnology	3-Amino-1-propanol-d4	sc-217321	Contact for availability	For research use only. A CoA is available for lot-specific data.[3]
Toronto Research Chemicals (TRC)	3-Amino-1-propanol-d4	A628132	2.5 mg, 10 mg, 25 mg	All TRC products are delivered with a complete analytical data package.[4][5]
Clinivex	3-Amino-1-propanol-d4	-	Inquire for details	Intended for laboratory and research use only.
MyBioSource	3 Amino1 Propanol D4 Biochemical	-	Inquire for details	Research-grade for metabolic research studies.

Key Applications in Research

The primary application of **3-Amino-1-propanol-d4** is as an internal standard in quantitative analytical methods, such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Due to its structural similarity to various small molecule analytes and its distinct mass, it is an ideal internal standard for the quantification of amino alcohols and related compounds in complex biological matrices like plasma, urine, and tissue extracts.[\[2\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, it can be used for the quantitative analysis of volatile amino compounds.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: It can be used as a quantitative standard in NMR-based metabolic studies.[\[2\]](#)

Its use as a tracer in metabolic studies is also a potential application, allowing researchers to follow the metabolic fate of 3-amino-1-propanol or related structures within a biological system.[\[2\]](#)

Experimental Protocol: Quantification of a Target Analyte in Plasma using LC-MS/MS with **3-Amino-1-propanol-d4** as an Internal Standard

This section outlines a representative protocol for the use of **3-Amino-1-propanol-d4** as an internal standard for the quantification of a hypothetical small molecule analyte in a plasma sample.

1. Materials and Reagents:

- Blank plasma
- Target analyte of known concentration for calibration curve
- **3-Amino-1-propanol-d4** (Internal Standard, IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade

- Ultrapure water
- Microcentrifuge tubes
- Autosampler vials

2. Preparation of Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., Methanol).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **3-Amino-1-propanol-d4** in a suitable solvent (e.g., Methanol).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.

3. Sample Preparation (Protein Precipitation):

- Pipette 50 μ L of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 10 μ L of the working internal standard solution (100 ng/mL) to each tube (except for blank samples, to which 10 μ L of solvent is added).
- Vortex briefly.
- Add 150 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex thoroughly for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column is a common choice, but the specific column should be optimized based on the analyte's properties.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure good separation of the analyte and internal standard from matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amino compounds.
- MRM Transitions:
 - Analyte: Determine the optimal precursor and product ions for the target analyte.
 - **3-Amino-1-propanol-d4** (IS): Determine the optimal precursor and product ions. The precursor ion will be higher in mass than the non-deuterated analog.

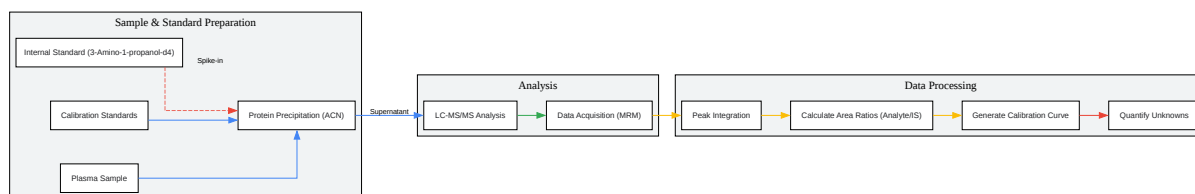
5. Data Analysis:

- Integrate the peak areas for both the target analyte and the internal standard in all samples.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the described LC-MS/MS experimental workflow.



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Caption: LC-MS/MS workflow for quantification using an internal standard.

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